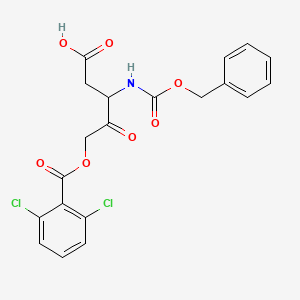

Z-Asp-2,6-dichlorobenzoyloxymethylketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJMFCOMZYPWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization As a Caspase Inhibitor in Apoptosis Research

Z-Asp-2,6-dichlorobenzoyloxymethylketone, also known by its synonym Z-Asp-CH2-DCB, is recognized as a cell-permeable, broad-spectrum caspase inhibitor. colorado.edunih.gov Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis, or programmed cell death. uniprot.org By irreversibly binding to the active site of these enzymes, this compound effectively blocks their function, thereby inhibiting the apoptotic cascade. nih.govresearchgate.net

Research has demonstrated its efficacy against multiple caspases, with reported IC50 values of 1.1 μM for caspase-3 and 4.1 μM for caspase-6. researchgate.net Its inhibitory action is not limited to the direct blocking of cell death pathways. The compound has also been shown to suppress the production of pro-inflammatory cytokines, which are often linked to apoptotic processes. nih.gov Studies have indicated that this compound can inhibit the production of Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) in a dose-dependent manner. nih.gov This anti-inflammatory activity underscores its broad utility in studying cellular signaling pathways connected to both cell death and immune responses. nih.govnih.gov Furthermore, it has been observed to inhibit T-cell proliferation, highlighting its impact on immune cell regulation. nih.gov

| Property | Value | Source |

|---|---|---|

| Alternate Names | Z-Asp-CH2-DCB, Caspase-1 Inhibitor V | researchgate.net |

| Molecular Formula | C₂₀H₁₇Cl₂NO₇ | researchgate.net |

| Molecular Weight | 454.3 g/mol | researchgate.net |

| CAS Number | 153088-73-4 | researchgate.net |

| Purity | >98% | researchgate.netresearchgate.net |

| Appearance | Waxy white solid | nih.gov |

| Cytokine/Chemokine | Effect | Source |

|---|---|---|

| Interleukin-1β (IL-1β) | Production suppressed | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Production suppressed | nih.gov |

| Interleukin-6 (IL-6) | Production suppressed | nih.gov |

| Interferon-gamma (IFN-γ) | Production suppressed | nih.gov |

| MCP-1 | Production suppressed | nih.gov |

| MIP-1α | Production suppressed | nih.gov |

| MIP-1β | Production suppressed | nih.gov |

Molecular Mechanisms of Action of Z Asp 2,6 Dichlorobenzoyloxymethylketone

Irreversible Broad-Spectrum Caspase Inhibition

Z-Asp-2,6-dichlorobenzoyloxymethylketone functions as a novel and potent irreversible broad-spectrum caspase inhibitor. invivochem.comscbt.commedchemexpress.com This broad activity allows it to interfere with the apoptotic process at multiple points. Research has demonstrated its ability to completely block the apoptotic cell death of human myeloid leukemia U937 cells induced by a wide array of stimuli, including etoposide, camptothecin, and anti-Fas antibody. nih.gov This suggests that the compound acts on a common pathway involving caspases or caspase-like proteases to prevent the execution of apoptosis. nih.gov The irreversible nature of the inhibition signifies that it forms a stable, covalent bond with the target enzymes, permanently inactivating them. invivochem.com

**2.2. Selective Engagement with Specific Caspases and Related Proteases

While exhibiting broad-spectrum activity, this compound shows a preferential inhibition profile towards certain proteases within the caspase family and those with similar functionalities.

The compound is noted to be a preferential inhibitor of Caspase-1, also known as Interleukin-1β-Converting Enzyme (ICE). nih.govnih.gov Caspase-1 is a key inflammatory caspase responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. nih.gov By inhibiting Caspase-1, this compound effectively suppresses the production of these critical cytokines.

In studies using staphylococcal enterotoxin B (SEB)-stimulated peripheral blood mononuclear cells (PBMC), the inhibitor demonstrated a dose-dependent reduction in the production of multiple cytokines. invivochem.commedchemexpress.com This anti-inflammatory activity highlights its potent effect on the Caspase-1 pathway. invivochem.com

Table 1: Inhibitory Effect of this compound on Cytokine Production This table summarizes the dose-dependent reduction of various cytokines and chemokines in toxic shock syndrome toxin-1 (TSST-1)-activated PBMC treated with this compound, as a percentage of levels in untreated cells.

| Cytokine/Chemokine | Reduction to % of Untreated Levels |

| IL-1β | 10% |

| IFN-γ | 10% |

| MCP-1 | 11% |

| TNF-α | 25% |

| MIP-1α | 25% |

| MIP-1β | 30% |

| IL-6 | 36% |

Data sourced from MedChemExpress and InvivoChem. invivochem.commedchemexpress.com

Caspase-3 (also known as CPP32) is a critical executioner caspase, responsible for cleaving numerous cellular substrates during apoptosis. nih.govnih.gov The broad-spectrum nature of this compound extends to the inhibition of executioner caspases. In a rat model of SU5416-induced emphysema, lungs treated with this inhibitor showed no increase in apoptotic activity, in contrast to the significantly higher caspase 3-like activity observed in the untreated group. medchemexpress.com This finding indicates that this compound effectively blocks the downstream, execution phase of apoptosis where Caspase-3 plays a pivotal role. medchemexpress.com The inhibition of CPP32-like proteases is a key mechanism for rescuing cells from apoptosis. nih.govnih.gov

Caspase-6 is generally classified as an executioner caspase, yet it possesses unique structural and functional characteristics that distinguish it from others like Caspase-3 and -7. nih.gov It exists as a dimer and undergoes a distinct conformational rearrangement upon substrate binding to become catalytically active. nih.gov Beyond its role in apoptosis, Caspase-6 is a key regulator of innate immunity and inflammasome activation. nih.gov It can facilitate the activation of programmed cell death pathways, including pyroptosis and necroptosis, and plays a role in host defense. nih.gov

As a broad-spectrum inhibitor, this compound is expected to inhibit the proteolytic activity of Caspase-6. medchemexpress.com However, the specific details of its interaction profile and its potential to modulate the non-apoptotic, scaffolding functions of Caspase-6 are less characterized in available research. nih.gov

The inhibitory action of this compound is not confined to the canonical caspase family. It also effectively inhibits other proteases that exhibit caspase-like activity. invivochem.commedchemexpress.com Research indicates that the compound targets ICE-like proteases, which are involved in a common pathway of apoptotic cell death. nih.gov This suggests that the inhibitor's structure allows it to recognize and bind to the active sites of other proteases that share substrate specificity with caspases, particularly the requirement for an aspartic acid residue at the P1 position of the substrate. nih.gov

Covalent Modification of Key Residues and Active Site Interactions

The irreversible nature of the inhibition by this compound is due to the covalent modification of the target enzyme. invivochem.com This mechanism is characteristic of suicide inhibitors, which bind to an enzyme's active site and are processed, leading to the formation of a reactive intermediate that permanently bonds to the enzyme. khanacademy.org

The structure of this compound is designed for this purpose. The benzyloxycarbonyl-Asp (Z-Asp) portion of the molecule mimics the natural substrate of caspases, guiding the inhibitor to the enzyme's active site which has a high affinity for aspartic acid residues. nih.gov The 2,6-dichlorobenzoyloxymethylketone group acts as the reactive "warhead". chemimpex.comnih.gov Once positioned in the active site, this electrophilic ketone group is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285 in Caspase-1, for example). nih.gov This reaction forms a stable thiohemiketal or similar covalent adduct, permanently linking the inhibitor to the enzyme and rendering it catalytically inactive. youtube.com

Steric Hindrance and Preferential Binding Modes

The fundamental mechanism of this compound involves its recognition by the active site of a caspase, followed by an irreversible covalent modification of the catalytic cysteine residue. The specificity and efficiency of this process are significantly influenced by the various chemical moieties of the inhibitor.

The aspartic acid residue of the inhibitor is crucial for its recognition by caspases, which are known to cleave their substrates after an aspartate residue. This initial binding event positions the reactive dichlorobenzoyloxymethylketone group in proximity to the catalytic dyad of the enzyme.

The 2,6-dichloro-substituted benzoyl group is a key feature that likely dictates the inhibitor's binding orientation and potency through steric effects. The two chlorine atoms in the ortho positions of the benzene (B151609) ring are bulky and electron-withdrawing. This substitution pattern is expected to create significant steric hindrance, which can influence several aspects of the inhibitor's interaction with the caspase active site.

One plausible hypothesis is that the steric bulk of the dichlorobenzoyl group forces a specific, and likely more rigid, conformation upon the inhibitor as it binds. This constrained conformation may be more complementary to the active site of certain caspases over others, potentially contributing to a degree of binding preference, although the compound is generally considered a broad-spectrum inhibitor.

Furthermore, the steric clash between the dichlorobenzoyl moiety and amino acid residues lining the active site pocket could influence the precise positioning of the methylketone warhead for optimal reaction with the catalytic cysteine. This "steering" effect, driven by avoiding unfavorable steric interactions, can enhance the rate of irreversible inhibition.

Research on other enzyme inhibitors has demonstrated that ortho-substituents on a phenyl ring can significantly impact binding affinity and selectivity. These effects are often a combination of steric and electronic factors. While direct evidence for this compound is limited, it is a well-established principle in medicinal chemistry.

To illustrate the potential interactions, a hypothetical binding model can be considered. The aspartate side chain of the inhibitor would occupy the S1 pocket of the caspase, forming key hydrogen bonds. The peptide backbone would extend across the active site cleft, and the dichlorobenzoyloxymethylketone group would be positioned near the catalytic cysteine. The orientation of the dichlorobenzoyl ring would be restricted by the surrounding amino acid residues, and any unfavorable steric interactions would need to be minimized for a stable binding complex to form prior to the irreversible reaction.

Research Findings on Related Caspase Inhibitors

While a detailed quantitative analysis of the steric and electronic contributions of the 2,6-dichlorobenzoyl group in this compound is not available, the collective understanding of enzyme-inhibitor interactions strongly suggests its importance in defining the compound's inhibitory profile.

| Component of this compound | Postulated Role in Binding and Steric Hindrance |

| Aspartic Acid Residue | Primary recognition element for the caspase S1 pocket. |

| Benzyloxycarbonyl (Z) Group | May contribute to overall hydrophobicity and interactions with the S2-S4 pockets of the caspase. |

| 2,6-Dichlorobenzoyl Group | Introduces significant steric bulk, potentially forcing a specific binding conformation and influencing the positioning of the reactive group. The electron-withdrawing nature of the chlorine atoms may also affect the reactivity of the ketone. |

| Oxymethylketone Moiety | The reactive "warhead" that forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition. |

Further research, including co-crystallization studies of this compound with various caspases and detailed molecular dynamics simulations, would be invaluable in providing a more definitive and granular understanding of the precise steric and binding interactions that govern its inhibitory activity.

Biological Activity and Cellular Effects of Z Asp 2,6 Dichlorobenzoyloxymethylketone

Modulation of Apoptotic Pathways and Cell Death Mechanisms

As a pan-caspase inhibitor, Z-Asp-2,6-dichlorobenzoyloxymethylketone interferes with the central enzymatic machinery of apoptosis. Its primary mechanism of action involves binding to the active site of caspases, thereby preventing them from cleaving their downstream substrates, which are crucial for the dismantling of the cell during the apoptotic process.

This compound has been investigated for its capacity to prevent cell death initiated by different apoptotic stimuli. Research has shown its effects in various cell lines when challenged with cytotoxic agents.

In one study, the compound's ability to inhibit apoptosis was tested against stimuli such as staurosporine (B1682477) and ultraviolet (UV) irradiation. nih.gov While the inhibitor did show an initial capacity to block the processing of caspase substrates, its effect was found to be transient in living cells. nih.gov Further investigation revealed that an active, intracellular process requiring new protein synthesis could reversibly inactivate this compound. nih.gov This suggests that while it can prevent apoptosis, its efficacy over time can be limited by cellular mechanisms that counteract its inhibitory function. nih.gov

Table 1: Effect of this compound on Apoptosis Induced by Cytotoxic Agents

| Apoptotic Stimulus | Cell Line | Observed Effect of Inhibitor | Reference |

|---|---|---|---|

| Staurosporine (STS) | Neuroblastoma | Initially inhibits caspase substrate processing, but effect diminishes over time. | nih.gov |

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Key events include the release of pro-apoptotic factors from the mitochondrial intermembrane space and the loss of the mitochondrial transmembrane potential. Broad-spectrum caspase inhibitors can influence these mitochondrial events, often by interrupting feedback loops that amplify the apoptotic signal.

The release of cytochrome c from the mitochondria into the cytosol is a critical step in the formation of the apoptosome and the subsequent activation of caspase-9. nih.gov While studies have not directly documented the effect of this compound on this event, research on other pan-caspase inhibitors provides insight into the likely mechanism. Activated effector caspases, such as caspase-3, can cleave cellular substrates in a way that promotes further mitochondrial damage and enhances the release of cytochrome c, creating a positive feedback loop. nih.govresearchgate.net By blocking these caspases, a broad-spectrum inhibitor like this compound would be expected to interrupt this amplification loop, thereby preventing further or secondary release of cytochrome c, even if it does not block the initial release event. nih.gov

The dissipation of the mitochondrial transmembrane potential (ΔΨm) is another hallmark of apoptosis, although its precise relationship with cytochrome c release can vary depending on the cell type and apoptotic trigger. nih.gov A sustained loss of ΔΨm compromises the cell's primary energy production capabilities and is considered a point of no return in the death process. Studies using other pan-caspase inhibitors, such as Z-VAD-fmk, have shown that blocking caspase activity can prevent the dissipation of ΔΨm following an apoptotic stimulus. nih.gov This suggests that caspases, once activated, can contribute to mitochondrial dysfunction. Therefore, an inhibitor like this compound, by blocking caspase activity, would likely preserve mitochondrial membrane potential and function. nih.gov

The primary function of this compound is to directly target and inactivate the enzymatic activity of caspases. This has a profound impact on the hierarchical caspase activation cascade that executes the apoptotic program.

Apoptotic signaling pathways converge on the activation of initiator caspases. The extrinsic pathway, triggered by death receptors, typically activates caspase-8, while the intrinsic pathway, governed by mitochondrial events, activates caspase-9. nih.gov Caspase-9 activation occurs when it is recruited to the apoptosome complex, which forms in the presence of cytosolic cytochrome c. nih.gov Caspase-8 is activated upon recruitment to the death-inducing signaling complex (DISC). nih.gov

As an irreversible, broad-spectrum inhibitor, this compound is designed to covalently bind to and block the activity of these and other caspases. nih.govhongtide.com By inhibiting initiator caspases-8 and -9, the compound effectively halts the apoptotic signal at its origin, preventing the proteolytic activation of downstream effector caspases (like caspase-3 and -7) and the subsequent cleavage of cellular substrates that leads to cell death. nih.gov

Impact on Caspase Activation Cascades

Effector Caspases (e.g., Caspase-3, Caspase-7) Activation

This compound, a broad-spectrum, irreversible caspase inhibitor, demonstrates significant effects on the activation of effector caspases, which are the primary executioners of apoptosis. medchemexpress.comnih.gov Research has shown that in models of SU5416-induced apoptosis in rat lungs, there is a significant increase in caspase-3-like activity. medchemexpress.com However, treatment with this compound effectively prevents this increase in apoptotic activity, indicating its direct or indirect inhibition of caspase-3 activation. medchemexpress.com Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. nih.govnih.gov The inhibition of caspase-3-like activity by this compound underscores its role in blocking the downstream execution phase of apoptosis. medchemexpress.com While caspase-3 is often considered the most critical executioner caspase, caspase-7 also plays distinct roles in apoptosis, including cell detachment. nih.gov The broad-spectrum nature of this compound suggests it likely inhibits a range of caspases, thereby disrupting the entire caspase cascade. medchemexpress.comnih.gov

Poly(ADP-ribose) Polymerase (PARP) Proteolysis

Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair and cell death. During caspase-dependent apoptosis, PARP is a principal substrate for effector caspases, particularly caspase-3 and caspase-7. nih.govnih.gov The cleavage of PARP by these caspases is considered a hallmark of apoptosis. nih.gov This proteolytic event inactivates PARP, preventing it from depleting cellular ATP reserves in a futile attempt to repair the extensive DNA damage that occurs during apoptosis. nih.gov The inactivation of PARP ensures that the apoptotic program proceeds efficiently. Given that this compound is a potent inhibitor of caspase-3 activity, it consequently interferes with the proteolytic cleavage of PARP. medchemexpress.com While direct studies detailing the inhibition of PARP cleavage by this specific compound are limited, its established role as a broad-spectrum caspase inhibitor strongly implies its ability to prevent this critical apoptotic event. medchemexpress.comnih.gov In studies where caspase activity is inhibited, PARP cleavage is also blocked, which can, in some contexts, shift the mode of cell death from apoptosis to necrosis. nih.gov

Role in Caspase-Dependent Versus Caspase-Independent Cell Death

The ability of this compound to inhibit caspases makes it a valuable tool for distinguishing between caspase-dependent and caspase-independent cell death pathways. nih.govnih.gov Caspase-dependent apoptosis is the classical programmed cell death pathway executed by the caspase cascade. researchgate.net By effectively blocking this cascade, this compound can prevent the typical features of apoptosis in systems where this pathway is dominant. medchemexpress.comresearchgate.net

However, cell death can also proceed through caspase-independent mechanisms. nih.govresearchgate.net In such pathways, other molecules, such as apoptosis-inducing factor (AIF), take over the executive role, translocating to the nucleus to induce chromatin condensation and large-scale DNA fragmentation. nih.gov When cells are treated with broad-spectrum caspase inhibitors like this compound, cell death may still occur, albeit often with different morphological characteristics and kinetics, indicating the activation of a caspase-independent pathway. nih.gov For instance, in some experimental models, the inhibition of caspases does not prevent cell death but rather delays it or alters its morphology, suggesting a switch to a caspase-independent route. nih.gov Therefore, the application of this compound in cellular studies helps to elucidate the specific death pathway activated by a particular stimulus.

Effects on DNA Fragmentation and Nuclear Morphology

A hallmark of caspase-dependent apoptosis is the fragmentation of DNA into a characteristic "ladder" pattern of oligonucleosomal-sized fragments and distinct changes in nuclear morphology, including chromatin condensation. researchgate.netnih.gov this compound has been shown to have a profound impact on these apoptotic events. In studies using xylogenic Zinnia cell cultures, which undergo a form of programmed cell death, treatment with this compound significantly inhibited the DNA fragmentation that is typically observed. researchgate.netresearchgate.net While a classic DNA ladder was not always apparent, the breakdown of DNA into 160-180 base pair fragments was clearly abolished in the presence of the inhibitor. researchgate.netresearchgate.net

Furthermore, this compound affects the morphological changes within the nucleus that are characteristic of apoptosis. researchgate.net The process of programmed cell death in the Zinnia cells involves nuclear condensation and disruption of the vacuole. researchgate.net The use of this compound was found to suppress these morphological hallmarks, correlating with the inhibition of DNA fragmentation. researchgate.net This provides strong evidence that caspase-like activity is essential for the execution of these nuclear events during programmed cell death. researchgate.net

Immunomodulatory Effects

Inhibition of Inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-6, IFN-γ)

This compound exhibits significant immunomodulatory properties by inhibiting the production of key inflammatory cytokines. In studies involving human peripheral blood mononuclear cells (PBMCs) stimulated with superantigens like staphylococcal enterotoxin B (SEB) and toxic shock syndrome toxin-1 (TSST-1), this compound has been shown to potently block the synthesis of several pro-inflammatory cytokines. medchemexpress.com

Specifically, this compound dose-dependently inhibits the production of Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). medchemexpress.com In the presence of TSST-1, the inhibitor reduced the levels of IL-1β, IL-6, TNF-α, and IFN-γ to 10%, 36%, 25%, and 10% of the levels in untreated cells, respectively. medchemexpress.com This broad suppression of inflammatory cytokines highlights the central role of caspases in the signaling pathways that lead to their production and release during an immune response.

| Cytokine | Stimulant | Cell Type | Effect of this compound |

| IL-1β | SEB, TSST-1 | PBMC | Inhibition |

| TNF-α | SEB, TSST-1 | PBMC | Inhibition |

| IL-6 | SEB, TSST-1 | PBMC | Inhibition |

| IFN-γ | SEB, TSST-1 | PBMC | Inhibition |

Modulation of Chemokine Production (e.g., MCP-1, MIP-1α, MIP-1β)

Beyond its effects on inflammatory cytokines, this compound also modulates the production of chemokines, which are critical for the recruitment of immune cells to sites of inflammation. Research has demonstrated that this caspase inhibitor can suppress the production of several key chemokines. medchemexpress.com

In studies with TSST-1-activated PBMCs, this compound was found to reduce the production of Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1alpha (MIP-1α), and Macrophage Inflammatory Protein-1beta (MIP-1β). medchemexpress.com The levels of these chemokines were suppressed to 11%, 25%, and 30% of those in untreated cells, respectively. medchemexpress.com This inhibition of chemokine production suggests that caspase activity is not only involved in the inflammatory response itself but also in the signaling that orchestrates the migration of leukocytes.

| Chemokine | Stimulant | Cell Type | Effect of this compound |

| MCP-1 | TSST-1 | PBMC | Inhibition |

| MIP-1α | TSST-1 | PBMC | Inhibition |

| MIP-1β | TSST-1 | PBMC | Inhibition |

Lack of Specific Research Data on this compound and T-Cell Proliferation

Following a comprehensive search of available scientific literature, no specific research data was found regarding the biological activity of the chemical compound this compound, particularly concerning its effect on the reduction of T-cell proliferation.

The investigation sought to uncover detailed research findings and data tables explicitly outlining the impact of this compound on T-lymphocyte activation and proliferation, as specified in the requested article outline. However, the search yielded no studies, reports, or data sets that directly address this subject.

While the searches returned information on other caspase inhibitors, such as z-VAD-FMK and z-IETD-FMK, and their established roles in modulating T-cell responses, this information falls outside the strict scope of the requested article, which is focused solely on this compound. Due to the absence of specific data for the requested compound, the generation of a scientifically accurate and informative article on its effect on T-cell proliferation is not possible at this time.

Further research would be required to be published on this compound to enable a detailed analysis of its biological activities, including any potential effects on T-cell proliferation.

Application in Disease Models and Biological Processes

Renal Injury and Hypoxia-Induced Necrosis Research

In the context of renal disease, apoptosis of tubular epithelial cells is a significant contributor to kidney damage. Research has focused on how inhibiting caspase-3 can mitigate this process. Studies have shown that during acute kidney injury (AKI), there is a significant activation of caspases. nih.gov Hypoxia, a common trigger for renal cell damage, has been demonstrated to induce apoptosis in human renal epithelial cells, a process accompanied by increased caspase-3-like activity. nih.gov

The use of caspase inhibitors in models of diabetic kidney disease has demonstrated protective effects. For instance, the caspase-3 inhibitor Z-DEVD-FMK was found to ameliorate albuminuria, improve renal function, and reduce tubulointerstitial fibrosis in diabetic mice. nih.gov This protection was linked to the inhibition of Gasdermin E (GSDME), which, when cleaved by caspase-3, can initiate secondary necrosis. nih.gov While not all studies specify the use of Z-Asp-2,6-dichlorobenzoyloxymethylketone, the consistent finding is that inhibition of caspase-3 is a critical intervention point. In models of renal ischemia-reperfusion injury, caspase-3 deficiency was found to reduce long-term microvascular dropout and interstitial fibrosis, although it unexpectedly aggravated early tubular injury, highlighting the complex role of this enzyme in different phases of injury. nih.gov

Table 1: Research Findings in Renal Injury Models

| Model System | Key Finding with Caspase-3 Inhibition | Reference |

|---|---|---|

| Human Renal Epithelial Cells (Hypoxia) | Inhibition of caspase activity abolished the decrease in epithelial cell number. nih.gov | nih.gov |

| Diabetic Mice (Z-DEVD-FMK) | Ameliorated albuminuria, improved renal function, and attenuated tubulointerstitial fibrosis. nih.gov | nih.gov |

| Murine Ischemia-Reperfusion Injury | Caspase-3 deficiency reduced long-term microvascular rarefaction and renal fibrosis. nih.gov | nih.gov |

Glioma Research and Apoptotic Responses

Glioblastoma, the most aggressive primary brain tumor, is characterized by resistance to apoptosis. frontiersin.org Therapeutic strategies often aim to induce apoptosis in cancer cells. frontiersin.org Research has indicated that caspase-3 activity is a crucial element in this process. Some studies have shown that inhibiting caspase-3 can paradoxically impair the invasiveness of glioblastoma cells, suggesting a non-apoptotic role for this enzyme in promoting cell migration. researchgate.net

Conversely, other research focuses on activating caspase-3 to induce cell death. For example, some natural compounds are studied for their ability to induce apoptosis in glioma cells through the activation of the caspase cascade. koreamed.org A study found that dying glioma cells after irradiation could promote angiogenesis through a caspase-3-dependent mechanism, suggesting that combining radiotherapy with a caspase-3 inhibitor might be a more effective strategy to limit tumor recurrence. nih.gov The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in regulating caspase-3 activation in glioma cells. mdpi.com

Table 2: Research Findings in Glioma Models

| Model System | Key Finding with Caspase-3 Modulation | Reference |

|---|---|---|

| Primary Glioblastoma Cell Spheroids | Caspase inhibitors reduced the invasion of glioma cells into a collagen matrix. researchgate.net | researchgate.net |

| U87 Glioma Cells (Irradiation) | Caspase-3 inhibition in dying glioma cells reduced their proangiogenic effects. nih.gov | nih.gov |

| C6 Glioma Cells | Various treatments, including some natural extracts, were shown to induce caspase-3 activity and apoptosis. researchgate.net | researchgate.net |

Skeletal Muscle Wasting Studies

Skeletal muscle atrophy, or wasting, is a debilitating condition associated with various diseases and disuse. A key mechanism in muscle protein degradation involves the activation of caspase-3. jci.org This protease can cleave components of the actomyosin (B1167339) complex, generating protein fragments that are then degraded by the ubiquitin-proteasome system. jci.org

Studies using caspase-3 inhibitors in models of diabetes-induced muscle atrophy have shown a suppression of accelerated muscle protein degradation. jci.org In models of immobilization-induced muscle atrophy, pharmacological inhibition of caspase-3 was found to prevent the atrophy of muscle fibers. physiology.org Interestingly, this research also revealed a cross-talk between caspase-3 and calpain, another protease, where inhibiting one prevented the activation of the other. physiology.orgresearchgate.net Furthermore, mice lacking the caspase-3 gene were partially protected from denervation-induced muscle atrophy, which was associated with suppressed apoptosis rather than an effect on the ubiquitin-proteasome pathway. physiology.org

Table 3: Research Findings in Skeletal Muscle Wasting Models

| Model System | Key Finding with Caspase-3 Inhibition | Reference |

|---|---|---|

| Diabetic Rats | A caspase-3 inhibitor suppressed the stimulated rate of muscle protein degradation. jci.org | jci.org |

| Rat Soleus Muscle (Immobilization) | Pharmacological inhibition of caspase-3 prevented casting-induced muscle fiber atrophy. physiology.org | physiology.org |

| Caspase-3 Knockout Mice (Denervation) | Absence of caspase-3 partially protected against denervation-induced muscle atrophy by suppressing apoptosis. physiology.org | physiology.org |

Pulmonary Hypertension and Endothelial Cell Dynamics

Pulmonary hypertension (PH) is a severe disease characterized by vascular remodeling and increased pressure in the pulmonary arteries. nih.gov Endothelial cell apoptosis is considered a key initiating event in the pathogenesis of some forms of PH. ahajournals.orgnih.gov Research has identified a molecular axis involving microRNA-21, programmed cell death protein 4 (PDCD4), and caspase-3 that controls pulmonary artery endothelial cell apoptosis. ahajournals.orgnih.gov

In experimental models, the functional activation of this PDCD4/caspase-3 axis in the lungs leads to the development of progressive PH. ahajournals.orgnih.gov Conversely, blocking this pathway, for instance through the knockout of PDCD4, prevents pulmonary caspase-3 activation and the development of PH. ahajournals.orgnih.gov Other studies have highlighted the role of inflammatory caspases, such as caspase-4/11, which can contribute to endothelial cell pyroptosis—a form of inflammatory cell death—in PH through pathways that can also involve caspase-3. ahajournals.org While some research points to a pathogenic role for apoptosis, other studies have uncovered a non-apoptotic, barrier-protective role for cytoplasmic caspase-3 in lung endothelial cells, indicating its complex function in the pulmonary vasculature. nih.govphysiology.org

Table 4: Research Findings in Pulmonary Hypertension Models

| Model System | Key Finding Related to Caspase-3 | Reference |

|---|---|---|

| Human Pulmonary Artery Endothelial Cells | Apoptotic stimuli induce a PDCD4/caspase-3 apoptotic pathway. ahajournals.orgnih.gov | ahajournals.orgnih.gov |

| miR-21 Knockout Mice | Genetic deletion of miR-21 activates the PDCD4/caspase-3 axis, leading to progressive PH. ahajournals.orgnih.gov | ahajournals.orgnih.gov |

| Human Pulmonary Artery Endothelial Cells (TNF-α treated) | Caspase-4 can mediate pyroptosis via a caspase-3/GSDME pathway. ahajournals.org | ahajournals.org |

Emphysema and Oxidative Stress Interactions

Emphysema, a major component of chronic obstructive pulmonary disease (COPD), involves the progressive destruction of lung parenchyma. Apoptosis of structural alveolar cells, including epithelial and endothelial cells, is recognized as a significant upstream event in its pathogenesis. nih.gov Oxidative stress, often induced by cigarette smoke, is a key driver of this apoptosis. nih.govnih.gov

Studies have shown that in the lungs of COPD patients, there is an increase in apoptotic alveolar cells. nih.gov Research in mouse models of cigarette smoke-induced emphysema has demonstrated that oxidative stress mediates apoptosis and can lead to a decrease in the anti-apoptotic protein Bcl-2. nih.gov While direct studies using this compound are limited in this specific area, research using other caspase inhibitors provides relevant insights. For example, in a mouse model of COPD, a pan-caspase inhibitor was shown to reduce airway inflammation and the development of emphysema, whereas a more specific caspase-3 inhibitor only alleviated inflammation without significantly affecting emphysema, suggesting the involvement of other caspases in tissue destruction. dovepress.com

Table 5: Research Findings in Emphysema Models

| Model System | Key Finding Related to Caspase-3 and Oxidative Stress | Reference |

|---|---|---|

| Cigarette Smoke-Exposed Mice | Oxidative stress induces pulmonary apoptosis and decreases Bcl-2 expression. nih.gov | nih.gov |

| Emphysematous Human Lungs | Increased numbers of apoptotic alveolar epithelial and endothelial cells are observed. nih.gov | nih.gov |

Cardiac Function under Pressure Overload

Heart failure can be driven by the loss of cardiomyocytes through apoptosis. nih.govtandfonline.com In response to stresses like pressure overload, the heart undergoes remodeling, which can eventually lead to dysfunction. The inhibition of apoptosis, particularly through targeting caspase-3, has been proposed as a therapeutic strategy. nih.govtandfonline.com Caspases can contribute to the progressive loss of contractile function by degrading myofibrillar proteins. researchgate.net

Studies in animal models have shown that inhibiting caspases can slow the progression of experimental heart failure. ahajournals.org Transgenic mice overexpressing caspase-3 specifically in the heart exhibited depressed cardiac function and increased infarct size after ischemia-reperfusion, establishing a direct causal link between caspase-3 and cardiac damage. nih.gov Research has also identified that other caspases, like caspase-1, can induce cardiomyocyte apoptosis by activating caspase-3 and -9, suggesting a hierarchical caspase cascade in the heart. ahajournals.org Therefore, selective inhibition of caspase-3 is considered an attractive approach to attenuate or reverse heart failure. nih.govtandfonline.com

Table 6: Research Findings in Cardiac Pressure Overload Models

| Model System | Key Finding with Caspase-3 Modulation | Reference |

|---|---|---|

| General Heart Failure Models | Selective inhibition of caspase-3 is proposed as an attractive approach to attenuate heart failure. nih.govtandfonline.com | nih.govtandfonline.com |

| Transgenic Mice Overexpressing Caspase-3 | Cardiac-specific caspase-3 overexpression induced transient depression of cardiac function. nih.gov | nih.gov |

Hepatic Ischemia/Reperfusion Injury Investigations

Hepatic ischemia/reperfusion (I/R) injury is a significant clinical problem occurring during liver surgery and transplantation. The process involves a complex interplay of cell death pathways, including apoptosis and necrosis. While direct studies with this compound are not prominent in the available literature for this specific application, the investigation of caspase inhibition is a key area of research. The fundamental process involves an initial ischemic phase causing cellular stress, followed by a reperfusion phase that triggers an inflammatory response and exacerbates tissue damage through mechanisms that include apoptosis.

Plant Programmed Cell Death and Xylogenesis

This compound has been instrumental in investigating the mechanisms of programmed cell death (PCD) in plants. Plant PCD is a genetically controlled process crucial for development and defense. Although plants lack the direct caspase homologs found in animals, they possess proteases with caspase-like activity. As a broad-spectrum, irreversible inhibitor of caspases and other proteases with caspase-like activity, this compound serves as a critical tool to probe these pathways. hongtide.com

Research has shown that the compound can effectively block PCD in plant cells induced by various stressors. For instance, in studies involving the guard cells of Vicia faba (fava bean), this compound significantly inhibited cell death triggered by exposure to arsenic and sulfur dioxide. researchgate.netresearchgate.netecologica.cn The ability of this inhibitor to prevent the characteristic features of PCD, such as cytoplasmic shrinkage and chromatin condensation, provides strong evidence for the involvement of a caspase-dependent pathway in these responses. researchgate.netecologica.cn

Furthermore, the compound has been applied to the study of xylogenesis, the developmental process of xylem formation, which involves a highly specialized form of PCD for the creation of functional tracheary elements. In xylogenic cell cultures of Zinnia elegans, caspase inhibitors like this compound were found to affect the kinetics and dimensions of the developing tracheary elements, highlighting the role of caspase-like proteases in this fundamental plant developmental process. hongtide.com

Table 1: Research Findings on this compound in Plant Biology

| Plant Species | Biological Process Studied | Inducing Agent | Key Finding with this compound | Reference(s) |

|---|---|---|---|---|

| Vicia faba | Programmed Cell Death (PCD) | Arsenic | Significantly blocked arsenic-induced guard cell death, indicating a PCD pathway. | researchgate.netecologica.cn |

| Vicia faba | Programmed Cell Death (PCD) | Sulfur Dioxide (SO2) | Markedly suppressed SO2-induced guard cell death, demonstrating a caspase-dependent mechanism. | researchgate.net |

| Zinnia elegans | Xylogenesis | Not Applicable | Affected the kinetics and dimensions of tracheary elements in cell cultures. | hongtide.com |

Interactions with Other Cellular Proteases (e.g., Calpain)

Beyond its primary role as a caspase inhibitor, this compound has been pivotal in uncovering the intricate crosstalk between caspases and other families of cellular proteases, such as calpains. Calpains are calcium-dependent cysteine proteases involved in various cellular functions, and their dysregulation is implicated in cell injury. physiology.orgbasicmedicalkey.comabdominalkey.com

Studies in models of renal ischemia-reperfusion injury have revealed a significant interaction between caspases and the calpain system. physiology.org In this context, caspase activation (specifically caspase-3) leads to the proteolytic degradation of calpastatin, the endogenous inhibitor of calpain. physiology.org This degradation of calpastatin results in increased calpain activity, contributing to cellular damage. physiology.org Treatment with this compound was shown to prevent the decrease in both calpastatin protein levels and its inhibitory activity. physiology.org This finding suggests that caspases can indirectly regulate and activate the calpain system by targeting its inhibitor, and that this compound can block this downstream effect by inhibiting the initial caspase activity. physiology.org

Table 2: Interactions of this compound with the Calpain System

| Biological Context | Interacting Protease System | Observed Effect of this compound | Implication | Reference(s) |

|---|---|---|---|---|

| Renal Ischemia-Reperfusion | Calpain/Calpastatin | Normalized the decrease in calpastatin protein and activity caused by ischemia-reperfusion. | Caspases regulate calpain activity by degrading calpastatin; this can be blocked by caspase inhibition. | physiology.org |

| Hypoxic Proximal Tubular Injury | Calpain | Attenuated the increase in caspase activity and subsequent cell membrane damage. | Inhibition of caspases is a key step in preventing hypoxic cell injury involving multiple protease systems. | basicmedicalkey.comabdominalkey.com |

| Pemphigus (Autoimmune Disease) | Calpain | Used in combination with calpain inhibitors to delineate distinct cell death pathways. | Helps to distinguish between caspase-mediated apoptosis and calpain-mediated oncosis. | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Development

Importance of the P1 Aspartate Moiety

The defining feature of caspase enzymes is their stringent requirement for an aspartic acid residue in the P1 position of their substrates. nih.gov The P1 position refers to the amino acid immediately N-terminal to the scissile bond that the enzyme cleaves. This specificity is the cornerstone of the inhibitory action of Z-Asp-2,6-dichlorobenzoyloxymethylketone.

The caspase active site contains a highly conserved substrate-binding pocket, termed the S1 pocket, which is specifically engineered to recognize and bind the P1 aspartate side chain. This recognition is not merely a loose affinity but a precise, high-avidity interaction mediated by a network of electrostatic and hydrogen bonds. Structural biology studies have revealed that the carboxylate group of the P1 aspartate forms strong salt bridges with the guanidinium (B1211019) groups of two strictly conserved arginine residues (Arg-179 and Arg-341 in caspase-1) within the S1 pocket. nih.gov Additionally, a conserved glutamine residue (Gln-283) further stabilizes this interaction through hydrogen bonding. nih.gov This tripartite interaction anchors the inhibitor firmly and correctly within the active site, positioning the reactive ketone group for its subsequent reaction with the catalytic cysteine. The high degree of specificity for aspartate is so pronounced that replacing it with a structurally similar glutamate (B1630785) residue, which has one additional methylene (B1212753) group in its side chain, can reduce the catalytic efficiency of cleavage by up to four orders of magnitude. nih.gov

Table 1: Key Interactions of the P1 Aspartate Moiety in the Caspase S1 Pocket

| P1 Aspartate Feature | Interacting Caspase Residue(s) | Type of Interaction | Significance for Inhibition |

|---|---|---|---|

| Terminal Carboxylate Group | Arg-179, Arg-341 | Salt Bridge (Electrostatic) | Primary determinant of affinity and specificity; anchors the inhibitor in the active site. |

| Terminal Carboxylate Group | Gln-283 | Hydrogen Bond | Further stabilizes the binding orientation of the inhibitor. |

| Overall Side Chain | S1 Pocket Geometry | Shape Complementarity | Ensures precise positioning of the inhibitor's reactive group near the catalytic cysteine. |

Role of the 2,6-Dichlorobenzoyloxymethylketone Group

While the P1 aspartate ensures the inhibitor is recognized by caspases, the 2,6-dichlorobenzoyloxymethylketone group is the "warhead" responsible for the irreversible inhibition. This functional group is a type of acyloxymethylketone (AOMK), a class of reactive moieties designed to covalently modify the active site of cysteine proteases. nih.govpsu.edu

The mechanism proceeds in two steps, characteristic of affinity labels. nih.gov First, the inhibitor binds non-covalently to the active site, guided by the P1-Asp interaction. Once positioned, the catalytic cysteine (Cys-285 in caspase-1) performs a nucleophilic attack on the ketone's carbonyl carbon. This is followed by the elimination of the 2,6-dichlorobenzoate (B1236402) as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the enzyme. nih.gov This covalent modification permanently inactivates the caspase.

The 2,6-dichloro substitution on the benzoyl leaving group is not arbitrary. It enhances the reactivity of the ketone by making the benzoate (B1203000) a better leaving group, thereby increasing the inhibitor's potency. chemimpex.com Systematic studies on various aryloxy methyl ketone-based caspase inhibitors have shown that modifications to this leaving group significantly impact the inhibitory activity against different caspases. nih.gov

Table 2: Functional Breakdown of the 2,6-Dichlorobenzoyloxymethylketone Group

| Component | Chemical Class | Function | Mechanism |

|---|---|---|---|

| -CH2-CO- | Methylketone | Electrophilic Center | Subject to nucleophilic attack by the active site cysteine. |

| -O-CO-Ar | Acyloxy Group | Leaving Group Carrier | Facilitates the irreversible reaction by being eliminated after the initial nucleophilic attack. |

| 2,6-Dichlorobenzoyl | Substituted Aryl | Potency-Enhancing Moiety | The electron-withdrawing chlorine atoms make the benzoate a good leaving group, accelerating the rate of covalent modification. chemimpex.com |

Design and Synthesis of this compound Analogues and Derivatives

This compound serves as a valuable scaffold for developing new, potentially more selective or potent caspase inhibitors. chemimpex.com Its relatively simple structure, containing the essential P1 residue and a reactive warhead, makes it an attractive starting point for medicinal chemistry efforts. The synthesis of such peptide acyloxymethyl ketones can be challenging, but routes have been developed to provide access to these compounds for derivatization. nih.gov

Analogue development can be approached by modifying several key positions on the molecule:

The N-terminal Protecting Group: The benzyloxycarbonyl (Z) group is a standard protecting group in peptide chemistry. It can be replaced with other groups to alter properties like cell permeability or to attach reporter tags such as biotin (B1667282) for use in activity-based protein profiling. nih.gov

The Peptide Backbone: While this specific compound contains only a P1 aspartate, it can be extended to a di-, tri-, or tetrapeptide. Since different caspases exhibit preferences for amino acids in the P2, P3, and P4 positions, extending the peptide backbone is a primary strategy for achieving selectivity. For example, designing inhibitors based on sequences like VDVAD for caspase-2 or DEVD for caspase-3 can confer specificity. nih.gov

The Leaving Group: As established in SAR studies, the aryloxy portion of the inhibitor is a critical determinant of potency. nih.gov Synthesizing libraries of analogues with different substitutions on the benzoyl ring (e.g., altering the number, position, or type of halogen) or replacing the benzoyl group with other aromatic or aliphatic moieties can fine-tune the inhibitor's reactivity and selectivity profile.

Table 3: Strategies for Analogue and Derivative Design

| Modification Site | Rationale for Modification | Potential Outcome | Example |

|---|---|---|---|

| N-terminus (Z-group) | Improve cell permeability; Attach reporter tags. | Enhanced bioavailability; Creation of research probes. | Replacing Z-group with biotin for affinity labeling. nih.gov |

| Peptide Backbone | Exploit P2-P4 subsite preferences of different caspases. | Increased selectivity for a specific caspase. | Extending to Z-DEVD-AOMK to target caspase-3. |

| Leaving Group (Aryl) | Modulate electrophilicity and leaving group potential. | Increased potency; Altered selectivity profile. | Synthesizing analogues with different substitutions on the benzoyl ring. nih.gov |

Understanding Binding Determinants and Specificity Profiles

The binding of this compound to caspases is governed by a combination of specific non-covalent interactions and a subsequent irreversible covalent reaction. The primary determinant of its specificity for the caspase family is the absolute requirement for the P1 aspartate to bind in the S1 pocket. nih.gov

However, because the S1 pocket is highly conserved across most caspases, inhibitors that rely solely on P1 recognition, like this compound, tend to be broad-spectrum or "pan-caspase" inhibitors. medchemexpress.comscbt.comfocusbiomolecules.com This means they inhibit multiple caspases, including those from the inflammatory group (e.g., caspase-1), initiator group (e.g., caspase-8, -9), and executioner group (e.g., caspase-3, -7). medchemexpress.com While this is useful for experiments aiming to block apoptosis or inflammation in general, it limits its utility for dissecting the role of a single, specific caspase. psu.edu

Achieving selectivity is a major challenge in the field. nih.gov It requires exploiting the subtler structural differences in the active site clefts outside of the S1 pocket, specifically in the S2, S3, and S4 subsites that bind the P2, P3, and P4 residues, respectively. By designing peptide-based inhibitors with sequences optimized for a particular caspase's preferences, a higher degree of selectivity can be achieved. For instance, studies have focused on creating inhibitors that are more selective for caspase-2 by modifying the P2 position of a VDVAD peptide sequence. nih.gov Therefore, while this compound is a potent inhibitor, its specificity profile is broad, a direct consequence of its minimalist design targeting the most conserved feature of the caspase active site.

Table 4: Inhibitory Profile of this compound

| Characteristic | Description | Rationale |

|---|---|---|

| Inhibition Type | Irreversible, Covalent | The acyloxymethylketone warhead forms a stable thioether bond with the catalytic cysteine. invivochem.com |

| Specificity | Broad-Spectrum (Pan-Caspase) | Inhibition is driven primarily by the P1 Asp, which is recognized by the highly conserved S1 pocket of most caspases. medchemexpress.comscbt.comfocusbiomolecules.com |

| Known Targets | Caspases and caspase-like proteases | Also known as Caspase-1 Inhibitor V, it inhibits inflammatory and apoptotic caspases. medchemexpress.comscbt.com |

| Mechanism | Affinity Label / Suicide Inhibitor | Binds with specificity and is then catalytically activated to form a covalent adduct with the enzyme. nih.gov |

Methodological Approaches in Studying Z Asp 2,6 Dichlorobenzoyloxymethylketone

In Vitro Enzyme Activity Assays

In vitro assays are fundamental for characterizing the direct inhibitory effect of Z-Asp-2,6-dichlorobenzoyloxymethylketone on caspase activity. These cell-free systems utilize purified enzymes and synthetic substrates to quantify enzymatic reactions with high precision.

Fluorometric assays are a sensitive method for measuring caspase activity. The principle involves a specific peptide substrate for a particular caspase, which is conjugated to a fluorescent reporter molecule, most commonly 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, AMC is non-fluorescent. Upon cleavage of the peptide by an active caspase, free AMC is released, which emits a strong fluorescent signal when excited at the appropriate wavelength (typically ~365 nm excitation and ~450 nm emission). uni-konstanz.de

The activity of the enzyme is directly proportional to the rate of fluorescence increase. Substrates like Ac-DEVD-AMC are preferential for caspase-3, while Ac-YVAD-AMC is used for caspase-1. qfbio.com In research settings, this compound is added to the reaction mixture to demonstrate its inhibitory potential. The reduction in the rate of AMC release in the presence of the inhibitor confirms its efficacy against the specific caspase being assayed. uni-konstanz.de Studies have utilized fluorometric assay kits to determine the enzymatic activities of caspases 3, 8, and 9 when investigating apoptotic pathways. nih.gov

Colorimetric assays function on a similar principle to fluorometric assays but use a chromophore, p-nitroaniline (pNA), as the reporter molecule. aacrjournals.org Specific peptide substrates are conjugated to pNA, rendering it colorless. When a caspase cleaves the peptide bond, the free pNA is released, which produces a distinct yellow color that can be quantified by measuring its absorbance with a spectrophotometer (typically at 405 nm). aacrjournals.org

These assays are widely used to determine the activity of various caspases in cell lysates. aacrjournals.org For example, the substrate Ac-DEVD-pNA is commonly employed to measure the activity of caspase-3. nih.gov The inhibitory effect of this compound is evaluated by its ability to prevent or reduce the release of pNA from the substrate, thereby blocking the development of the yellow color. aacrjournals.orgnih.gov

Table 1: Examples of Substrates for In Vitro Caspase Activity Assays

| Assay Type | Substrate Peptide | Target Caspase(s) | Reporter Group | Detection Method |

|---|---|---|---|---|

| Fluorometric | Ac-YVAD-AMC | Caspase-1, Caspase-4 | AMC | Fluorometry |

| Fluorometric | Ac-DEVD-AMC | Caspase-3, Caspase-7 | AMC | Fluorometry |

| Colorimetric | Ac-DEVD-pNA | Caspase-3, Caspase-7 | pNA | Spectrophotometry |

| Colorimetric | YVAD-pNA | Caspase-1 | pNA | Spectrophotometry |

| Colorimetric | IETD-pNA | Caspase-8 | pNA | Spectrophotometry |

Biochemical Analysis Techniques

Biochemical techniques are employed to analyze the molecular events of apoptosis within a cellular context. These methods help to confirm the downstream consequences of caspase inhibition by this compound.

Western blotting is a cornerstone technique for studying apoptosis. It allows for the detection of specific proteins in cell lysates that have been separated by size via gel electrophoresis. aacrjournals.org In the context of apoptosis, it is used to monitor the activation of caspases and the cleavage of their substrates.

Caspase Cleavage: Caspases are synthesized as inactive zymogens (pro-caspases) that are proteolytically cleaved to form active enzymes. For instance, pro-caspase-3 (32-35 kDa) is cleaved into active p17 and p12 subunits. Western blotting with antibodies that recognize either the pro-form or the cleaved fragments can visualize this activation step. Studies show that pretreatment of cells with this compound prevents the appearance of these cleaved caspase fragments following an apoptotic stimulus. aacrjournals.orgnih.gov

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a well-known substrate of caspases 3 and 7. During apoptosis, the full-length 116 kDa PARP protein is cleaved into an 85 or 89 kDa fragment. csic.es The appearance of this fragment is a hallmark of apoptosis. Research has repeatedly demonstrated that this compound effectively blocks PARP cleavage, indicating a halt in the apoptotic cascade. aacrjournals.orgcsic.essemanticscholar.org

IAP Proteins: The expression levels of Inhibitor of Apoptosis Proteins (IAPs), such as c-IAP1, c-IAP2, and XIAP, can also be assessed by Western blot to understand the regulation of the apoptotic threshold in cells. aacrjournals.org

Table 2: Summary of Western Blot Findings with this compound

| Study Focus | Cell Line | Apoptotic Stimulus | Key Finding with Inhibitor | Reference |

|---|---|---|---|---|

| Caspase-3 and PARP Cleavage | SK-MEL-28 (Melanoma) | DENSPM (Polyamine analogue) | Completely prevented caspase-3 activation and PARP digestion. | aacrjournals.org |

| PARP Degradation | HL-60 (Leukemia) | MTC (Microtubule-disruptor) | Blocked PARP degradation and the apoptotic response. | csic.es |

| Caspase-3 and PARP Cleavage | Jurkat (Leukemia) | Aplidine (Antitumor agent) | Inhibited Aplidine-induced cleavage of caspase-3 and PARP. | aacrjournals.org |

| Caspase-9 and Caspase-3 Cleavage | U251 (Glioma) | siRNA (uPAR/Cathepsin B) | Reduced the cleavage of caspase-9 and caspase-3. | nih.gov |

Immunoprecipitation (IP) is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. This method is valuable for studying the protein-protein interactions that form signaling complexes during apoptosis.

In studies involving this compound, IP can be used to investigate the formation of the apoptosome. The apoptosome is a large protein complex that forms upon the release of cytochrome c from mitochondria and consists of Apaf-1, pro-caspase-9, and dATP. Researchers have used IP with an anti-caspase-9 antibody, followed by Western blotting for Apaf-1, to demonstrate the formation of this complex. nih.govresearchgate.net The use of this compound in such experiments can help dissect whether downstream caspase activity influences the stability or assembly of this initial activation platform. Additionally, IP has been used to assess the phosphorylation status of signaling proteins like Akt in studies investigating survival pathways alongside apoptosis, where the inhibitor was used to control for caspase-dependent effects. atsjournals.org

Cell-Based Assays for Apoptosis and Cell Viability

Cell-based assays provide a broader view of the cellular response, measuring the ultimate outcomes of apoptosis and cell survival. This compound is used in these assays to confirm that a particular cell death phenotype is indeed caspase-dependent.

Flow Cytometry for DNA Fragmentation (Sub-G1 Analysis): A hallmark of late-stage apoptosis is the fragmentation of chromosomal DNA. Flow cytometry can be used to quantify this by staining cells with a DNA-binding dye like propidium (B1200493) iodide. Apoptotic cells, having lost some of their fragmented DNA, will exhibit a lower DNA content than healthy cells in the G1 phase of the cell cycle, appearing as a "sub-G1" peak in the histogram. Studies have shown that treatment with this compound significantly reduces or eliminates the sub-G1 population in cells exposed to an apoptotic trigger. csic.essemanticscholar.org

Annexin V/Propidium Iodide Staining: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry. Co-staining with propidium iodide (PI), which only enters cells with compromised membranes (late apoptotic or necrotic cells), allows for the differentiation of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells. Research shows that this compound can reduce the percentage of Annexin V-positive cells, confirming its anti-apoptotic effect. aacrjournals.org

Table 3: Summary of Cell-Based Assay Findings with this compound

| Assay Type | Cell Line | Apoptotic Stimulus | Key Finding with Inhibitor | Reference |

|---|---|---|---|---|

| Apoptotic Volume Decrease (AVD) | SKW6.4 (Lymphoblastoid) | Anti-Fas antibody / Staurosporine (B1682477) | Failed to abolish AVD, despite blocking caspase activation. | nih.gov |

| Annexin V Staining | SK-MEL-28 (Melanoma) | DENSPM | Reduced the apoptotic response in a dose-dependent manner. | aacrjournals.org |

| FACS (Cell Cycle Analysis) | U251 (Glioma) | siRNA (uPAR/Cathepsin B) | Rescued cells from apoptosis induced by gene silencing. | nih.govplos.org |

| Flow Cytometry (DNA Content) | HL-60 (Leukemia) | MTC / Ecteinascidin-743 | Prevented apoptosis and DNA degradation. | csic.essemanticscholar.org |

DNA Fragmentation Analysis (Agarose Gel Electrophoresis, TUNEL Staining)

A key indicator of apoptosis is the fragmentation of DNA, and researchers have utilized several methods to study the effect of this compound on this process.

Agarose (B213101) Gel Electrophoresis: In studies of xylogenic cell cultures, this compound, also known as Z-Asp-CH2-DCB, has been shown to inhibit the DNA fragmentation that is typically associated with the trans-differentiation of these cells. When DNA from these cultures is analyzed using agarose gel electrophoresis, a characteristic "ladder" of oligonucleosomal DNA fragments (approximately 160-180 base pairs) is visible, indicating apoptosis. Treatment with Z-Asp-CH2-DCB has been observed to significantly inhibit the formation of this DNA ladder, demonstrating its efficacy in preventing this hallmark of apoptosis.

TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is another critical technique used to identify DNA double-strand breaks. In the context of Z-Asp-CH2-DCB research, a dose-dependent decrease in the number of TUNEL-positive nuclei is observed in treated cell cultures. This reduction in TUNEL staining provides further evidence that the compound is involved in a caspase-like protease-associated process of DNA degradation. The correlation between the inhibition of DNA fragmentation, as shown by TUNEL, and the inhibition of terminal differentiation in these cells underscores the role of caspase-like enzymes in the cell death events of this process.

Table 1: Methodological Approaches for DNA Fragmentation Analysis

| Technique | Principle | Observation with this compound |

|---|---|---|

| Agarose Gel Electrophoresis | Separates DNA fragments based on size, revealing a characteristic ladder pattern during apoptosis. | Inhibition of the formation of the apoptotic DNA ladder. |

| TUNEL Staining | Labels the free 3'-OH ends of DNA fragments, allowing for the visualization of apoptotic cells. | A dose-dependent decrease in the number of TUNEL-positive nuclei. |

Flow Cytometry for Apoptosis Markers (e.g., 7A6 antigen, Annexin V/PI)

Flow cytometry is a powerful tool for quantifying apoptosis at the single-cell level by detecting specific markers.

7A6 Antigen: The 7A6 antigen is recognized as a specific marker for apoptosis, becoming exposed on the mitochondria during the early stages of this process. Research has shown that the exposure of the 7A6 antigen is a downstream effect of caspase activation. nih.gov In studies investigating apoptosis, the pan-caspase inhibitor Z-Asp-CH2-DCB has been shown to inhibit the localization of the 7A6 antigen to the mitochondria. iiarjournals.org This finding highlights the dependency of 7A6 antigen exposure on caspase activity and provides a specific molecular event that can be modulated by this compound.

Annexin V/PI Staining: A widely used flow cytometry assay for apoptosis involves the dual staining of cells with Annexin V and propidium iodide (PI). Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and early apoptotic cells, but it can enter and stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). While specific studies detailing the use of Annexin V/PI staining with this compound are not described in the provided context, this standard technique is fundamental for assessing the compound's impact on the progression of apoptosis.

Table 2: Flow Cytometry Markers for Apoptosis

| Marker | Cellular Location/Event | Relevance to this compound Studies |

|---|---|---|

| 7A6 Antigen | Mitochondrial exposure during early apoptosis. | Its localization to mitochondria is inhibited by Z-Asp-CH2-DCB, indicating a caspase-dependent process. iiarjournals.org |

| Annexin V | Binds to phosphatidylserine on the outer cell membrane of early apoptotic cells. | Used to quantify the proportion of cells in the early stages of apoptosis. |

| Propidium Iodide (PI) | Stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity. | Used in conjunction with Annexin V to differentiate between early and late apoptosis/necrosis. |

Microscopic Analysis of Cellular Morphology

Observation of cellular morphology through microscopy provides qualitative evidence of apoptosis. In studies involving Zinnia cell cultures, the morphological changes characteristic of apoptosis, such as nuclear condensation and vacuole disruption, have been documented. The application of Z-Asp-CH2-DCB in these cultures allows researchers to correlate the inhibition of these morphological changes with the biochemical data obtained from DNA fragmentation and other analyses. Confocal laser-scanning microscopy has been instrumental in observing these detailed structural changes in differentiating cells.

In Vivo Experimental Models (Excluding Clinical Human Trials)

To understand the effects of this compound in a whole organism, researchers have turned to in vivo experimental models. One such model involves the use of male Sprague-Dawley rats to study SU5416-induced septal cell apoptosis, a model for emphysema. nih.gov In these studies, Z-Asp-CH2-DCB was administered via intraperitoneal injection. nih.gov The results indicated that while SU5416 treatment significantly increased caspase 3-like activity in the lungs, co-treatment with Z-Asp-CH2-DCB prevented this increase in apoptotic activity. nih.gov This demonstrates the compound's ability to inhibit caspase-mediated apoptosis in a living animal model. nih.gov

Table 3: In Vivo Experimental Model for this compound

| Animal Model | Condition Studied | Key Findings with this compound |

|---|---|---|

| Male Sprague-Dawley rats | SU5416-induced septal cell apoptosis (emphysema model) | Prevented the SU5416-induced increase in caspase 3-like activity in the lungs, showing no increase in apoptotic activity. nih.gov |

Comparative Studies with Other Caspase Inhibitors

Distinguishing Specificity and Efficacy from Pan-Caspase Inhibitors

Pan-caspase inhibitors are designed to block the activity of a wide range of caspases, making them valuable tools for determining the general involvement of these enzymes in a biological process. invivogen.com While Z-Asp-2,6-dichlorobenzoyloxymethylketone is classified as a broad-spectrum inhibitor, its efficacy profile exhibits notable distinctions from prototypical pan-caspase inhibitors like Z-VAD-FMK. medchemexpress.comscbt.com

A key differentiating factor is the duration of inhibitory action within a cellular context. Research on staurosporine-induced neuroblastoma cell death demonstrated that while Z-VAD-FMK provided constant and sustained inhibition of endogenous caspase substrate processing, the inhibitory effect of this compound was transient, lasting only for the first few hours after its application. nih.gov Interestingly, when measured in cell lysates (in vitro), this compound was found to completely inhibit caspase activation throughout the entire observation period. nih.gov This suggests the existence of an active intracellular mechanism that reversibly inactivates this compound within intact cells. nih.gov This discrepancy between in vitro potency and in vivo duration of action highlights a critical difference in its efficacy compared to other pan-caspase inhibitors and underscores the importance of inhibitor validation within specific experimental systems.

Comparison with Other Peptide-Based Inhibitors

Peptide-based inhibitors are a major class of compounds used to probe caspase function. They are typically designed based on the preferred amino acid recognition sequences of their target caspases. The following sections compare this compound to three other prominent peptide-based inhibitors.

Z-VAD-FMK is an irreversible pan-caspase inhibitor that is widely used to block apoptosis in numerous experimental models. invivogen.comnih.gov It potently inhibits a wide range of human caspases, including caspases-1, -3, -4, -7, and others, with the general exception of caspase-2. invivogen.com

Both this compound and Z-VAD-FMK are broad-spectrum, irreversible inhibitors. medchemexpress.cominvivogen.com However, as noted previously, their efficacy profiles within cellular environments differ significantly. The sustained intracellular activity of Z-VAD-FMK contrasts sharply with the transient inhibition observed with this compound. nih.gov This suggests that while both can be used to investigate the general role of caspases, Z-VAD-FMK may be more suitable for experiments requiring prolonged caspase blockade, whereas the transient nature of this compound could potentially be exploited to study the temporal dynamics of caspase-dependent pathways.

Table 1: Comparative Profile of this compound and Z-VAD-FMK

| Feature | This compound | Z-VAD-FMK (a pan-caspase inhibitor) |

|---|---|---|

| Target Profile | Broad-spectrum caspase inhibitor. medchemexpress.comfocusbiomolecules.com IC50 values of 1.1 µM and 4.1 µM for caspase-3 and caspase-6, respectively. abcam.comabmole.com | Pan-caspase inhibitor (caspases-1, -3, -4, -5, -6, -7, -8, -9, -10). invivogen.com |

| Mechanism | Irreversible inhibitor. medchemexpress.cominvivochem.com | Irreversible inhibitor, binds to the catalytic site. invivogen.com |

| Cellular Efficacy | Transient inhibition of caspase substrates in intact cells, suggesting cellular inactivation. nih.gov | Sustained and constant inhibition of caspase substrates in intact cells. nih.gov |

| In Vitro Efficacy | Completely inhibits caspase activation in cell lysates. nih.gov | Potently inhibits purified caspases and activity in cell lysates. |

In contrast to the broad-spectrum activity of this compound, Ac-DEVD-CHO is a potent and highly specific reversible inhibitor of Group II caspases. selleckchem.com It is designed based on the caspase-3 cleavage site in poly (ADP ribose) polymerase (PARP). stemcell.com It demonstrates potent inhibition of caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM). stemcell.com

The primary distinction lies in their specificity. This compound is used to establish a general requirement for caspase activity in a process. medchemexpress.com In contrast, Ac-DEVD-CHO is employed to specifically implicate the "executioner" caspases-3 and/or -7. For example, in a study of cigarette smoke-induced inflammation, both a pan-caspase inhibitor and the caspase-3 specific inhibitor Ac-DEVD-CHO were used to show that while broad caspase inhibition could reduce emphysema, specific caspase-3 inhibition only relieved inflammation, helping to delineate the roles of different caspases in the pathology.

Ac-YVAD-CMK is a selective and irreversible inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE). caymanchem.combioscience.co.uk Caspase-1 is a key mediator of inflammation, responsible for processing pro-inflammatory cytokines like IL-1β and IL-18. invivogen.com

The comparison with Ac-YVAD-CMK highlights the difference between targeting apoptotic versus inflammatory caspases. This compound, with its broad profile, inhibits both apoptotic caspases (like caspase-3 and -6) and has been shown to block the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α, suggesting it also affects inflammatory caspases. medchemexpress.comabcam.cominvivochem.com Ac-YVAD-CMK, however, allows researchers to specifically target the caspase-1-mediated inflammatory pathway. nih.gov Using these inhibitors in parallel can help determine whether a cellular outcome is mediated by apoptotic caspases, inflammatory caspases, or both. For instance, studies have used Ac-YVAD-CMK to demonstrate a direct role for caspase-1 in mediating pyroptosis and acute kidney injury in sepsis models. nih.gov

Table 2: Inhibition Profile of this compound and Other Peptide-Based Inhibitors

| Inhibitor | Type | Primary Caspase Targets | Inhibition Constant (Ki) / IC50 |

|---|---|---|---|

| This compound | Irreversible, Broad-Spectrum | Caspase-3, Caspase-6, others. abcam.comabmole.com | IC50: 1.1 µM (Caspase-3), 4.1 µM (Caspase-6). abcam.comabmole.com |

| Z-VAD-FMK | Irreversible, Pan-Caspase | Most caspases (e.g., -1, -3, -4, -7, -8, -9, -10). invivogen.com | Not typically reported due to broad, potent activity. |

| Ac-DEVD-CHO | Reversible, Specific | Caspase-3, Caspase-7. selleckchem.comstemcell.com | Ki: 0.23 nM (Caspase-3), 1.6 nM (Caspase-7). stemcell.com |

| Ac-YVAD-CMK | Irreversible, Specific | Caspase-1. caymanchem.cominvivogen.com | Potent inhibitor; specific Ki values vary by study. |

Implications for Elucidating Caspase Roles in Biological Processes

The existence of a diverse toolkit of caspase inhibitors, including this compound, is fundamental to dissecting the precise roles of caspases in health and disease. The distinct profiles of these inhibitors allow for a multi-faceted approach to scientific inquiry.

By comparing the effects of a broad-spectrum inhibitor like this compound with a highly specific inhibitor like Ac-DEVD-CHO or Ac-YVAD-CMK, researchers can move from a general observation of caspase involvement to identifying the specific caspase or caspase group (initiator, executioner, or inflammatory) responsible for a particular event.

Furthermore, the unique finding that this compound is subject to cellular inactivation, unlike the more stable Z-VAD-FMK, introduces an important experimental variable. nih.gov This highlights that not all broad-spectrum inhibitors behave identically within a cell and emphasizes the need for careful experimental design. This property could potentially be used to explore processes that are sensitive to a transient, rather than sustained, inhibition of caspases, thereby revealing more about the kinetics of apoptotic or inflammatory signaling pathways. Ultimately, the strategic use of these varied inhibitors allows for a more nuanced and accurate mapping of the complex functions of the caspase family in biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products